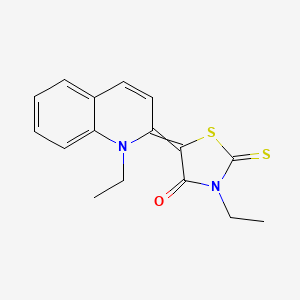
3-Ethyl-5-(1-ethyl-2-quinolinylidene)-2-sulfanylidene-4-thiazolidinone
Overview
Description
3-Ethyl-5-(1-ethyl-2-quinolinylidene)-2-sulfanylidene-4-thiazolidinone: is a heterocyclic compound that features a thiazolidinone core with quinoline and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(1-ethyl-2-quinolinylidene)-2-sulfanylidene-4-thiazolidinone typically involves the condensation of quinoline derivatives with thiazolidinone precursors. One common method includes the reaction of 2-quinolinecarboxaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the thiazolidinone core, potentially leading to the formation of dihydroquinoline or reduced thiazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline and reduced thiazolidinone derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine: In medicinal chemistry, 3-Ethyl-5-(1-ethyl-2-quinolinylidene)-2-sulfanylidene-4-thiazolidinone has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as organic semiconductors and dyes. Its stability and reactivity are advantageous in creating materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 3-Ethyl-5-(1-ethyl-2-quinolinylidene)-2-sulfanylidene-4-thiazolidinone exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The thiazolidinone core can interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
- 3-Methyl-5-(1-ethyl-2-quinolinylidene)-2-sulfanylidene-4-thiazolidinone
- 3-Propyl-5-(1-ethyl-2-quinolinylidene)-2-sulfanylidene-4-thiazolidinone
- 3-Phenyl-5-(1-ethyl-2-quinolinylidene)-2-sulfanylidene-4-thiazolidinone
Comparison: Compared to its analogs, 3-Ethyl-5-(1-ethyl-2-quinolinylidene)-2-sulfanylidene-4-thiazolidinone exhibits unique reactivity due to the ethyl substituent on the thiazolidinone core. This substitution can influence the compound’s electronic properties, making it more or less reactive in certain chemical reactions. Additionally, the ethyl group can affect the compound’s solubility and stability, which are important factors in its application in various fields.
Properties
IUPAC Name |
3-ethyl-5-(1-ethylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-3-17-12-8-6-5-7-11(12)9-10-13(17)14-15(19)18(4-2)16(20)21-14/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMKWRMLSVEIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=O)N(C(=S)S2)CC)C=CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362496 | |
| Record name | 4-Thiazolidinone, 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4095-74-3 | |
| Record name | 4-Thiazolidinone, 3-ethyl-5-(1-ethyl-2(1H)-quinolinylidene)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


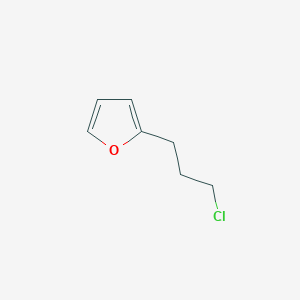
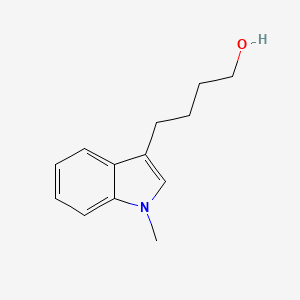
![2-Tert-butylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3351910.png)


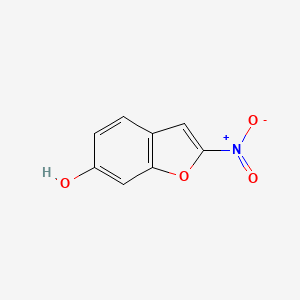

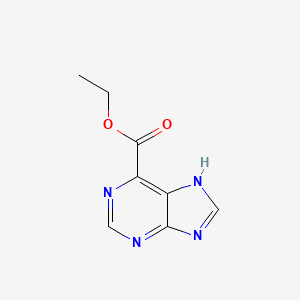
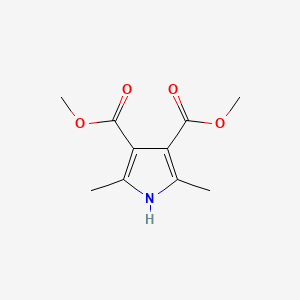
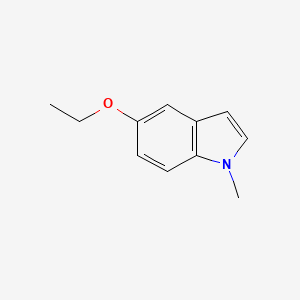
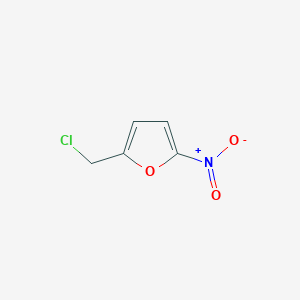
![1,5,6,7,8,9-Hexahydro-2h-cyclohepta[b]pyridin-2-one](/img/structure/B3351973.png)
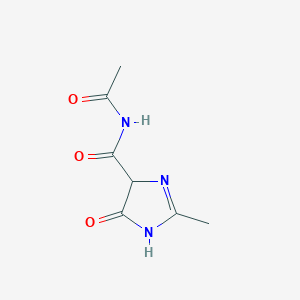
![2-Methyl-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3351987.png)
